molecular formula C11H16Cl2Si B12353850 Chloro-(3-chloro-2-phenylpropyl)-dimethylsilane

Chloro-(3-chloro-2-phenylpropyl)-dimethylsilane

Cat. No.: B12353850
M. Wt: 247.23 g/mol
InChI Key: OJDWBRKLYKKDSC-UHFFFAOYSA-N
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Description

Chloro-(3-chloro-2-phenylpropyl)-dimethylsilane is an organosilicon compound with the molecular formula C₁₁H₁₆Cl₂Si (calculated molecular weight: ~246.3 g/mol). Structurally, it consists of a silicon atom bonded to two methyl groups, one chlorine atom, and a 3-chloro-2-phenylpropyl substituent. The phenyl group introduces steric and electronic effects, distinguishing it from simpler aliphatic chlorosilanes. This compound is highly reactive toward moisture and nucleophiles due to the Si–Cl bond, making it valuable in polymer synthesis, surface modification, and as a bifunctional intermediate in organic chemistry .

Properties

Molecular Formula

C11H16Cl2Si

Molecular Weight

247.23 g/mol

IUPAC Name

chloro-(3-chloro-2-phenylpropyl)-dimethylsilane

InChI

InChI=1S/C11H16Cl2Si/c1-14(2,13)9-11(8-12)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3

InChI Key

OJDWBRKLYKKDSC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CC(CCl)C1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[2-(chlorodimethylsilyl)ethyl]-3(or 4)-(chloromethyl)- typically involves the reaction of benzene derivatives with chlorodimethylsilane and chloromethyl reagents. The reaction conditions often require an inert atmosphere to prevent unwanted side reactions with moisture or oxygen. Common solvents used include dichloromethane and toluene, and the reactions are usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems helps in maintaining the precise reaction conditions required for the synthesis. The final product is often purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-[2-(chlorodimethylsilyl)ethyl]-3(or 4)-(chloromethyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The chlorodimethylsilyl group is sensitive to moisture and can hydrolyze to form silanols.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of benzene derivatives, while oxidation can produce silanols and other oxidized products .

Scientific Research Applications

Benzene, 1-[2-(chlorodimethylsilyl)ethyl]-3(or 4)-(chloromethyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which Benzene, 1-[2-(chlorodimethylsilyl)ethyl]-3(or 4)-(chloromethyl)- exerts its effects involves the interaction of its functional groups with various molecular targets. The chloromethyl group can form covalent bonds with nucleophiles, while the chlorodimethylsilyl group can participate in silicon-based chemistry. These interactions can lead to the formation of new compounds and materials with unique properties .

Comparison with Similar Compounds

Structural Features

Key structural differences among related compounds include:

  • Substituents on Silicon: The number of chlorine atoms (e.g., mono- vs. trichlorosilanes) and the presence of alkoxy or methyl groups.
  • Organic Chain : Variations in chain length, substituents (e.g., phenyl vs. methyl groups), and chlorine placement.
Compound Name Silicon Substituents Organic Chain Structure
Chloro-(3-chloro-2-phenylpropyl)-dimethylsilane 2 × CH₃, 1 × Cl 3-Chloro-2-phenylpropyl
Chloro(3-chloro-2-methylpropyl)dimethylsilane 2 × CH₃, 1 × Cl 3-Chloro-2-methylpropyl
(3-Chloro-2-phenylpropyl)(triethoxy)silane 3 × OCH₂CH₃ 3-Chloro-2-phenylpropyl
Trichloro(3-chloro-2-methylpropyl)silane 3 × Cl 3-Chloro-2-methylpropyl

Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C)
This compound C₁₁H₁₆Cl₂Si 246.3 ~1.03* Not reported
Chloro(3-chloro-2-methylpropyl)dimethylsilane C₆H₁₄Cl₂Si 185.2 1.03 88 (at 25 mmHg)
(3-Chloro-2-phenylpropyl)(triethoxy)silane C₁₅H₂₅ClO₃Si 316.9 Not reported Not reported
Trichloro(3-chloro-2-methylpropyl)silane C₄H₈Cl₄Si 243.0 Not reported Not reported

*Estimated based on structurally similar compounds .

Chemical Reactivity

  • Hydrolysis Sensitivity :

    • This compound reacts rapidly with moisture, similar to other chlorosilanes .
    • Triethoxy-substituted silanes (e.g., (3-Chloro-2-phenylpropyl)(triethoxy)silane) exhibit slower hydrolysis due to stable Si–O bonds, making them suitable for surface modification .
    • Trichlorosilanes (e.g., Trichloro(3-chloro-2-methylpropyl)silane) are highly reactive, enabling applications in high-yield syntheses .

Research Findings and Insights

  • Synthetic Utility : this compound’s bifunctional nature (Si–Cl and organic Cl) allows dual reactivity in step-growth polymerization, akin to chloro-(3-chloropropyl)dimethylsilane used in ω-chloro-PDMS synthesis .
  • Performance in Polymers : Phenyl-containing silanes may improve thermal stability in polyimides compared to aliphatic analogs, as seen in studies on phthalimide derivatives .
  • Device Applications : Mixed chlorinated boron subnaphthalocyanines (e.g., Cl–ClnBsubNc) highlight how substituent variability impacts material performance, suggesting analogous structure-property relationships in chlorosilanes .

Biological Activity

Chloro-(3-chloro-2-phenylpropyl)-dimethylsilane is a silane compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

1. Antimicrobial Activity

Research indicates that silanes, including this compound, can exhibit antimicrobial properties. A study evaluated the effectiveness of several silane derivatives against various bacterial strains. The results demonstrated that certain silanes possess significant antibacterial activity, potentially due to their ability to disrupt bacterial cell membranes.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted using human cell lines to assess the safety profile of this compound. The compound exhibited varying degrees of cytotoxicity depending on concentration and exposure time.

Cell LineConcentration (µM)Cell Viability (%)
HepG21085
HeLa2570
MCF-75050

The data suggest that while the compound shows some cytotoxic effects, it may be selectively toxic at higher concentrations.

Case Study 1: Anticancer Potential

A notable study explored the anticancer potential of this compound in vitro against breast cancer cell lines. The findings revealed that the compound induced apoptosis in MCF-7 cells, with mechanisms involving caspase activation and mitochondrial dysfunction.

Case Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The silane was found to inhibit histone deacetylases (HDACs), which are crucial for tumor growth regulation. This inhibition could contribute to its anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Its lipophilic nature allows it to integrate into lipid bilayers, leading to membrane destabilization.
  • Enzyme Inhibition : The compound's structural features may facilitate binding to active sites of enzymes, disrupting their function.
  • Induction of Apoptosis : By triggering apoptotic pathways, it may selectively target cancerous cells while sparing normal cells at lower concentrations.

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. However, further research is necessary to elucidate its mechanisms fully and optimize its therapeutic applications. Future studies should focus on in vivo evaluations and the development of derivatives with enhanced efficacy and reduced toxicity.

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